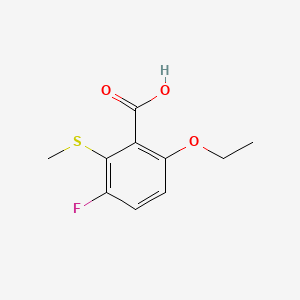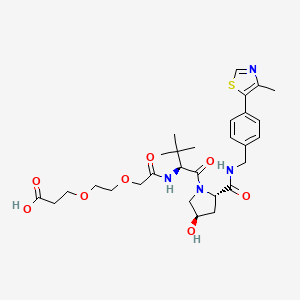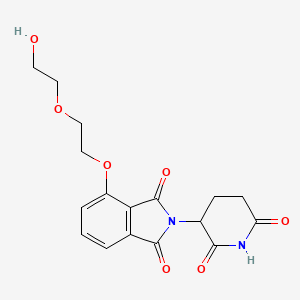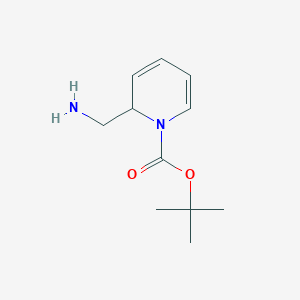
2,3,5-Tribromo-6-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Tribromo-6-chloropyridine is a halogenated pyridine derivative with the molecular formula C5HBr3ClN. This compound is characterized by the presence of three bromine atoms and one chlorine atom attached to a pyridine ring. It is a valuable intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromo-6-chloropyridine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with the bromination of 2,3,5-tribromopyridine, followed by chlorination to introduce the chlorine atom at the 6-position. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is achieved by optimizing reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Tribromo-6-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2,3,5-Tribromo-6-chloropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of agrochemicals, dyes, and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,3,5-Tribromo-6-chloropyridine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its reactivity and ability to form stable complexes with various biological and chemical targets. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Tribromopyridine: Lacks the chlorine atom at the 6-position.
2,3,6-Tribromopyridine: Has bromine atoms at the 2, 3, and 6 positions instead of chlorine.
2,3,5-Trichloropyridine: Contains chlorine atoms instead of bromine at the 2, 3, and 5 positions.
Uniqueness
2,3,5-Tribromo-6-chloropyridine is unique due to the specific arrangement of bromine and chlorine atoms on the pyridine ring. This unique halogenation pattern imparts distinct chemical and physical properties, making it a valuable compound for specialized applications in synthesis and research.
Propiedades
Fórmula molecular |
C5HBr3ClN |
|---|---|
Peso molecular |
350.23 g/mol |
Nombre IUPAC |
2,3,5-tribromo-6-chloropyridine |
InChI |
InChI=1S/C5HBr3ClN/c6-2-1-3(7)5(9)10-4(2)8/h1H |
Clave InChI |
VHSXWNAZYKVQRS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1Br)Br)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide](/img/structure/B14773227.png)




![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid](/img/structure/B14773244.png)
![5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B14773245.png)


![2-piperidin-4-yl-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B14773279.png)
![benzyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14773289.png)



